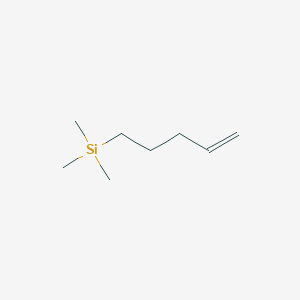
Silane, trimethyl-4-pentenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl-4-pentenyl-: is an organosilicon compound with the molecular formula C8H18Si . It is characterized by the presence of a silicon atom bonded to three methyl groups and a 4-pentenyl group. This compound is often used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, trimethyl-4-pentenyl- can be synthesized through several methods. One common approach involves the hydrosilylation of 4-pentene with trimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient and straightforward process.
Industrial Production Methods: In industrial settings, the production of silane, trimethyl-4-pentenyl- often involves large-scale hydrosilylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yields and purity of the final product. The process is optimized to minimize waste and energy consumption, making it environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Silane, trimethyl-4-pentenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The 4-pentenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with the 4-pentenyl group under mild conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, trimethyl-4-pentenyl- has numerous applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is utilized in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: It is explored for drug delivery systems and as a component in medical devices.
Industry: Silane, trimethyl-4-pentenyl- is employed in the production of advanced materials, coatings, and adhesives due to its excellent bonding properties.
Mechanism of Action
The mechanism by which silane, trimethyl-4-pentenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The 4-pentenyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Trimethylsilane: Similar in structure but lacks the 4-pentenyl group.
Tetramethylsilane: Contains four methyl groups bonded to silicon.
Vinyltrimethylsilane: Contains a vinyl group instead of a 4-pentenyl group.
Uniqueness: Silane, trimethyl-4-pentenyl- is unique due to the presence of the 4-pentenyl group, which imparts additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications where other silanes may not be as effective.
Properties
CAS No. |
763-21-3 |
|---|---|
Molecular Formula |
C8H18Si |
Molecular Weight |
142.31 g/mol |
IUPAC Name |
trimethyl(pent-4-enyl)silane |
InChI |
InChI=1S/C8H18Si/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 |
InChI Key |
QTESGPNZFRKIGD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


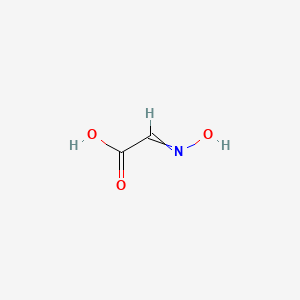
![(2E)-3-(3,4-dihydroxyphenyl)-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441915.png)
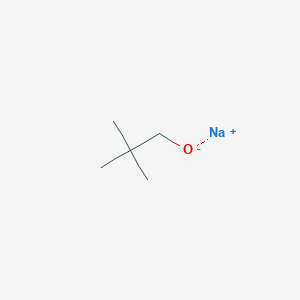
![Methyl 3-methoxy-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B12441936.png)

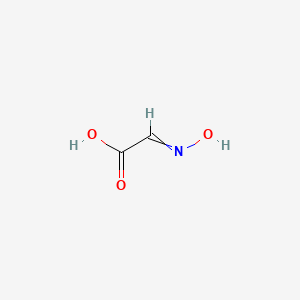
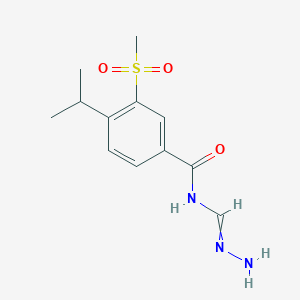
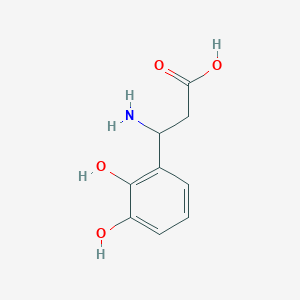
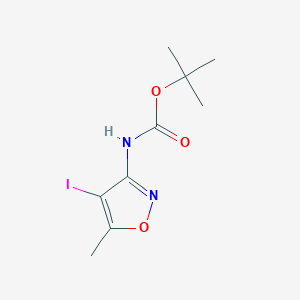
![1,7,7-trimethyl-N-(oxiran-2-ylmethoxy)bicyclo[2.2.1]heptan-2-imine](/img/structure/B12441980.png)

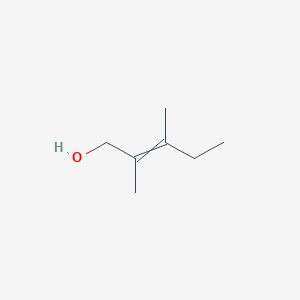

![3'-Isopropylamino-5'-trifluoromethyl[1,1'-biphenyl]-2-OL](/img/structure/B12442011.png)
